molecular formula C17H36O2Si4 B14056692 Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol CAS No. 101973-37-9

Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol

Cat. No.: B14056692
CAS No.: 101973-37-9
M. Wt: 384.8 g/mol
InChI Key: BMSIFMHNZZIBFH-UHFFFAOYSA-N
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Description

Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is a complex organosilicon compound characterized by the presence of methoxy, phenyl, and tris(trimethylsilyl)methyl groups attached to a silanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol typically involves the reaction of tris(trimethylsilyl)methyl lithium with methoxyphenylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silanol group. The general reaction scheme is as follows: [ \text{(Me}_3\text{Si)}_3\text{SiLi} + \text{PhSi(OMe)}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanones and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanols depending on the reagents used.

Scientific Research Applications

Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty silicones and as a component in advanced materials.

Mechanism of Action

The mechanism of action of Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The bulky tris(trimethylsilyl)methyl group provides steric protection, making the compound less reactive towards certain reagents.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Similar in structure but lacks the methoxy and phenyl groups.

    Trimethylsilyl chloride: Contains the trimethylsilyl group but differs significantly in reactivity and applications.

Uniqueness

Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol is unique due to the combination of methoxy, phenyl, and tris(trimethylsilyl)methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in various fields of research.

Properties

CAS No.

101973-37-9

Molecular Formula

C17H36O2Si4

Molecular Weight

384.8 g/mol

IUPAC Name

hydroxy-methoxy-phenyl-[tris(trimethylsilyl)methyl]silane

InChI

InChI=1S/C17H36O2Si4/c1-19-23(18,16-14-12-11-13-15-16)17(20(2,3)4,21(5,6)7)22(8,9)10/h11-15,18H,1-10H3

InChI Key

BMSIFMHNZZIBFH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)O

Origin of Product

United States

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